molecular formula C14H15ClN2O4S2 B12205523 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12205523
M. Wt: 374.9 g/mol
InChI Key: FPOZLAHCCBXPOF-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the chlorination of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the chloroacetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted acetamides.

Scientific Research Applications

2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological effects, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H15ClN2O4S2

Molecular Weight

374.9 g/mol

IUPAC Name

2-chloro-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H15ClN2O4S2/c1-21-10-4-2-3-9(5-10)17-11-7-23(19,20)8-12(11)22-14(17)16-13(18)6-15/h2-5,11-12H,6-8H2,1H3

InChI Key

FPOZLAHCCBXPOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl

Origin of Product

United States

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